In Vitro γ-Secretase Modulation Potency (IC₅₀): Cross-Study Comparison with Leading GSM Candidates
γ-Secretase modulator 11 hydrochloride exhibits an in vitro IC₅₀ of 0.029 µM (29 nM) against γ-secretase-mediated Aβ production . This positions the compound as a moderately potent GSM relative to the field. PF-06648671, a clinical-stage GSM, demonstrates an Aβ42 IC₅₀ of 9.8 nM, approximately 3-fold more potent . In contrast, JNJ-40418677 requires an IC₅₀ of 200 nM (0.2 µM) for human Aβ42 inhibition, approximately 7-fold less potent [1]. Notably, this compound operates as a modulator, not an inhibitor, and its potency is expressed in the context of allosteric regulation rather than pan-inhibition as seen with GSIs [2].
| Evidence Dimension | γ-Secretase modulation potency (Aβ42 reduction, in vitro) |
|---|---|
| Target Compound Data | IC₅₀ = 0.029 µM (29 nM) |
| Comparator Or Baseline | PF-06648671: IC₅₀ = 9.8 nM; JNJ-40418677: IC₅₀ = 200 nM |
| Quantified Difference | ~3-fold less potent than PF-06648671; ~7-fold more potent than JNJ-40418677 |
| Conditions | In vitro γ-secretase activity assays; exact assay systems vary across studies |
Why This Matters
Potency directly influences the concentration required in cellular and in vivo experiments, impacting dosing regimens, solvent compatibility, and cost per effective dose.
- [1] PeptideDB. JNJ-40418677 Bioactivity Data. Human Aβ42 IC₅₀ = 200 nM. View Source
- [2] Rynearson KD, et al. J Exp Med. 2021;218(4):e20202560. GSM vs GSI mechanistic distinction. View Source
